Cas no 1932313-09-1 ((2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid)

(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry, defined by the (2S,4R) configuration, makes it a valuable building block in asymmetric synthesis and pharmaceutical applications. The rigid tert-butyl group enhances steric hindrance, influencing selectivity in reactions, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, peptidomimetics, and chiral ligands. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes, making it a reliable intermediate for medicinal chemistry and catalysis.
(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid structure
1932313-09-1 structure
Product name:(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid
CAS No:1932313-09-1
MF:C10H19NO2
MW:185.26336312294
CID:5766141
PubChem ID:130848705

(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 69081-81-8
    • rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
    • SCHEMBL24108860
    • (2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid
    • EN300-6737754
    • Rel-(2S,4R)-4-(tert-butyl)piperidine-2-carboxylic acid
    • 1932313-09-1
    • 2-Piperidinecarboxylic acid, 4-(1,1-dimethylethyl)-, (2S,4R)-
    • Inchi: 1S/C10H19NO2/c1-10(2,3)7-4-5-11-8(6-7)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
    • InChI Key: TYTJHUHYZVFQDK-SFYZADRCSA-N
    • SMILES: OC([C@@H]1C[C@@H](CCN1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.023±0.06 g/cm3(Predicted)
  • Boiling Point: 296.4±33.0 °C(Predicted)
  • pka: 2.48±0.40(Predicted)

(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6737754-0.5g
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
1932313-09-1
0.5g
$933.0 2023-05-30
Enamine
EN300-6737754-0.25g
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
1932313-09-1
0.25g
$893.0 2023-05-30
Enamine
EN300-6737754-0.1g
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
1932313-09-1
0.1g
$855.0 2023-05-30
Enamine
EN300-6737754-1.0g
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
1932313-09-1
1g
$971.0 2023-05-30
Enamine
EN300-6737754-5.0g
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
1932313-09-1
5g
$2816.0 2023-05-30
Enamine
EN300-6737754-0.05g
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
1932313-09-1
0.05g
$816.0 2023-05-30
Enamine
EN300-6737754-2.5g
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
1932313-09-1
2.5g
$1903.0 2023-05-30
Enamine
EN300-6737754-10.0g
rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid
1932313-09-1
10g
$4176.0 2023-05-30

Additional information on (2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid

Introduction to (2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic Acid (CAS No. 1932313-09-1)

Compound with the CAS number 1932313-09-1 and the product name (2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its specific stereochemistry and structural features, has garnered considerable attention for its potential applications in drug development and medicinal research. The precise configuration of the piperidine ring, with the (2S,4R) designation, underscores its importance in ensuring the efficacy and selectivity of bioactive molecules.

The< b>(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid molecule is a derivative of piperidine, a heterocyclic compound that is widely prevalent in biologically active substances. The tert-butyl group at the 4-position and the specific stereochemistry at the 2- and 4-positions contribute to its unique chemical properties. These structural attributes make it a valuable scaffold for designing novel therapeutic agents. The compound's ability to interact selectively with biological targets is a key factor in its potential utility in drug discovery.

In recent years, there has been a growing interest in the development of chiral piperidine derivatives due to their role in enhancing the pharmacological properties of drugs. The stereochemistry of these compounds plays a crucial role in their biological activity, with different enantiomers often exhibiting distinct pharmacokinetic and pharmacodynamic profiles. The< b>(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid, with its well-defined stereochemical configuration, offers a promising platform for further exploration.

Recent studies have highlighted the importance of piperidine derivatives in the treatment of various diseases. For instance, piperidine-based compounds have shown promise in the development of antipsychotic, antidepressant, and anti-inflammatory agents. The< b>(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid is being investigated for its potential role in these therapeutic areas due to its structural similarity to known bioactive molecules. Its unique chemical properties make it an attractive candidate for further pharmacological investigation.

The synthesis of< b>(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including asymmetric synthesis and chiral resolution techniques, are employed to achieve the desired stereochemical configuration. These synthetic approaches are critical in producing compounds with high enantiomeric purity, which is essential for their biological activity.

The< b>(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid has been studied for its potential interactions with various biological targets. Preliminary research suggests that it may interact with enzymes and receptors involved in neurotransmitter signaling pathways. This interaction could lead to novel therapeutic effects, making it a valuable compound for further investigation. Additionally, its structural features may allow it to modulate other biological processes, opening up possibilities for applications in multiple therapeutic areas.

In conclusion, the< b>(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid (CAS No. 1932313-09-1) represents a significant advancement in pharmaceutical chemistry. Its unique stereochemistry and structural features make it a promising candidate for drug development. Further research is needed to fully elucidate its pharmacological properties and explore its potential applications in medicine. The continued investigation of this compound will contribute to our understanding of piperidine derivatives and their role in therapeutic interventions.

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